

solubility of 2-Methoxyquinoline-3-boronic acid in organic solvents

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Compound of Interest

Compound Name: 2-Methoxyquinoline-3-boronic acid

Cat. No.: B1356990

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An In-depth Technical Guide to the Solubility of **2-Methoxyquinoline-3-boronic Acid** in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **2-methoxyquinoline-3-boronic acid** in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous arylboronic acids to provide researchers, scientists, and drug development professionals with a robust methodology for solubility assessment. The guide details the underlying chemical principles governing solubility, presents qualitative trends, and offers a detailed, field-proven experimental protocol for accurate solubility determination. The ultimate goal is to empower researchers to generate reliable, in-house data crucial for reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in the Application of 2-Methoxyquinoline-3-boronic Acid

2-Methoxyquinoline-3-boronic acid, a member of the versatile quinoline family and a boronic acid derivative, is a valuable building block in modern organic synthesis and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura reaction, allows for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).

The solubility of this reagent is a critical, yet often overlooked, parameter that dictates its practical application. Inadequate solubility can lead to:

- **Suboptimal Reaction Kinetics:** Heterogeneous reaction mixtures can result in slower, incomplete, and less reproducible reactions.
- **Challenges in Purification:** Difficulty in finding suitable solvent systems for crystallization or chromatography can complicate isolation and purification, impacting yield and purity.
- **Formulation and Development Hurdles:** In the context of drug development, the solubility of an API or its intermediates directly influences its bioavailability and the feasibility of creating stable, effective dosage forms.

This guide serves as a foundational resource, moving beyond a simple data sheet to explain the causal relationships between solvent choice and the dissolution of **2-methoxyquinoline-3-boronic acid**.

Physicochemical Properties of 2-Methoxyquinoline-3-boronic Acid

Understanding the inherent properties of **2-methoxyquinoline-3-boronic acid** is fundamental to predicting its solubility behavior.

Property	Value / Description	Source(s)
Molecular Formula	C ₁₀ H ₁₀ BNO ₃	[1][2][3]
Molecular Weight	203.00 g/mol	[1][2][3]
Appearance	White to off-white solid	[1][4]
Melting Point	~254 °C	[4][5]
Predicted pKa	~7.10 ± 0.30	[4][5]
Structure	A quinoline ring substituted with a methoxy group at the 2-position and a boronic acid group at the 3-position.	[6]

The structure reveals a molecule with both polar and non-polar characteristics. The quinoline core is largely aromatic and hydrophobic, while the boronic acid [-B(OH)₂] and methoxy (-OCH₃) groups introduce polarity and the capacity for hydrogen bonding. The boronic acid moiety is a Lewis acid and can act as a hydrogen bond donor, significantly influencing its interaction with various solvents.

A critical consideration for boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[7][8] This equilibrium can complicate solubility studies, as the solubility of the boroxine is often significantly different from that of the parent boronic acid.[8]

Theoretical Framework and Qualitative Solubility Trends of Arylboronic Acids

While quantitative data for **2-methoxyquinoline-3-boronic acid** is scarce, the extensive study of related compounds like phenylboronic acid provides a strong predictive foundation. The principle of "like dissolves like" is the cornerstone of this analysis.

Solvent Classes and Expected Solubility:

- Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether, Dioxane): Arylboronic acids generally exhibit high solubility in ethers.[\[8\]](#)[\[9\]](#)[\[10\]](#) The oxygen atom in the ether can act as a hydrogen bond acceptor for the hydroxyl groups of the boronic acid, facilitating dissolution.
- Ketones (e.g., Acetone, 3-Pentanone): Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids, leading to high solubility.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Alcohols (e.g., Methanol, Ethanol): Polar protic solvents like alcohols can act as both hydrogen bond donors and acceptors, generally leading to good solubility. However, there is a potential for esterification with the boronic acid, which could alter the nature of the dissolved species.
- Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity. Arylboronic acids typically show moderate solubility in chlorinated solvents.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Aromatic Hydrocarbons (e.g., Toluene, Xylene): Due to their non-polar nature, these solvents are generally poor solvents for the polar boronic acid functional group.
- Aliphatic Hydrocarbons (e.g., Hexane, Methylcyclohexane): These are the least polar common organic solvents, and arylboronic acids are expected to have very low to negligible solubility in them.[\[8\]](#)[\[9\]](#)[\[10\]](#) This property is often exploited for precipitating the compound from more polar solvent mixtures during purification.
- Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These highly polar solvents are excellent hydrogen bond acceptors and are expected to be very good solvents for **2-methoxyquinoline-3-boronic acid**.

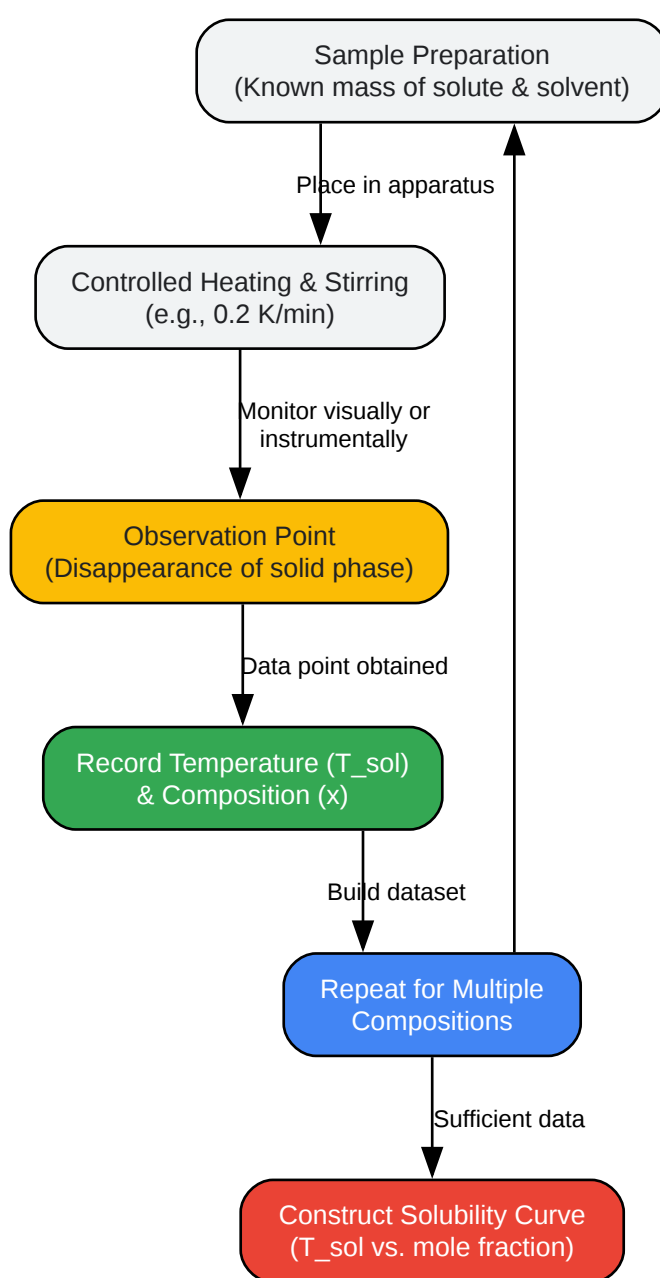
The presence of the quinoline ring and the methoxy group in the target molecule, compared to simpler phenylboronic acid, will modulate these general trends. The larger aromatic system increases the non-polar character, while the methoxy group adds a polar ether linkage.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published quantitative data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of crystalline compounds, including boronic acids, in organic solvents.^{[7][9]} This method relies on observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.



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Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Experimental Protocol

Instrumentation:

- Jacketed glass vessel with a magnetic stirrer.
- Circulating fluid bath for precise temperature control.
- Calibrated digital thermometer (accuracy ± 0.1 K).
- Analytical balance (accuracy ± 0.1 mg).
- Optional: Turbidity sensor or laser light source and detector for automated detection of dissolution.

Procedure:

- Preparation: Accurately weigh a specific amount of **2-methoxyquinoline-3-boronic acid** (solute) and the chosen organic solvent into the jacketed glass vessel. The composition (mole fraction, g/100mL, etc.) should be precisely known.
- Heating and Equilibration: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath.^[7] A slow heating rate is crucial to ensure the system remains at thermal equilibrium.
- Observation: Carefully observe the mixture. The solubility point (or clearing point) is the temperature at which the last solid particles disappear, resulting in a completely clear solution. This can be determined visually or by monitoring the change in light transmission through the sample with a turbidity probe.
- Data Recording: Record the temperature at the exact moment of complete dissolution. This temperature corresponds to the saturation temperature for the prepared composition.

- Repetition: Repeat steps 1-4 for several different compositions of the solute and solvent to generate a series of data points.
- Curve Construction: Plot the recorded temperatures against the corresponding mole fractions (or other concentration units) of **2-methoxyquinoline-3-boronic acid**. This plot represents the solubility curve for the specific solvent system.

Causality and Trustworthiness:

- Why a slow heating rate? Rapid heating can cause the measured temperature to overshoot the true equilibrium solubility temperature, leading to inaccurate results.
- Why vigorous stirring? To prevent localized supersaturation and ensure that the dissolution reflects the bulk properties of the system.
- Self-Validation: The consistency and smoothness of the resulting solubility curve provide an internal validation of the experimental technique. Outliers would suggest potential issues such as weighing errors, impure solvent, or decomposition of the solute.

Data Presentation: A Template for Your Results

The following table should be used to summarize the experimentally determined solubility data. It provides a clear and comparative overview across different solvents.

Solvent	Dielectric Constant (ϵ)	Temperature ($^{\circ}\text{C}$)	Solubility (g/100 mL)	Solubility (mol/L)	Mole Fraction (x)	Notes
Tetrahydrofuran (THF)	7.6	25	User Data	User Data	User Data	Expected High
Acetone	21	25	User Data	User Data	User Data	Expected High
Methanol	33	25	User Data	User Data	User Data	Expected Good
Dichloromethane	9.1	25	User Data	User Data	User Data	Expected Moderate
Toluene	2.4	25	User Data	User Data	User Data	Expected Low
Hexane	1.9	25	User Data	User Data	User Data	Expected Very Low
Dimethyl Sulfoxide	47	25	User Data	User Data	User Data	Expected Very High

Conclusion and Future Directions

This guide has established a comprehensive methodology for approaching the solubility of **2-methoxyquinoline-3-boronic acid**. By understanding its physicochemical properties and the established trends for arylboronic acids, researchers can make informed decisions about solvent selection. The provided experimental protocol offers a reliable pathway to generate precise, quantitative solubility data, which is indispensable for the successful application of this important chemical building block in research and development. Future work should focus on building a comprehensive database of this compound's solubility across a wider range of solvents and temperatures, and investigating the impact of pH and additives on its aqueous solubility.

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